molecular formula C38H58O12 B12301731 2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B12301731
M. Wt: 706.9 g/mol
InChI Key: URTQATADKAKTAX-UHFFFAOYSA-N
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Description

The compound 2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol (hereafter referred to as the target compound) is a steroidal glycoside characterized by a complex spirostan core fused with multiple oxygenated heterocycles and glycosyl moieties. Key structural features include:

  • Molecular formula: C₃₉H₆₂O₁₃ .
  • Spirostan backbone: A pentacyclic framework with a spiro-linked oxane ring at C6 and a methylidene group at the 5'-position .
  • Glycosylation: Two oxane-derived sugar units (oxane-3,4,5-triol and oxan-3-yl) attached via ether linkages, contributing to hydrophilicity .
  • Functional groups: Multiple hydroxyl (-OH) and methyl (-CH₃) groups, enhancing hydrogen-bonding capacity and steric bulk .

Predicted physicochemical properties include a collision cross-section (CCS) of 266.5 Ų for the [M+H]+ adduct, indicative of a moderately bulky hydrodynamic profile .

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTQATADKAKTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex polyphenolic compound known for its intricate molecular structure characterized by multiple hydroxyl groups and a unique spiro configuration. This article delves into the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Molecular Structure

The molecular formula of the compound is C45H74O18C_{45}H_{74}O_{18}. Its structure features:

  • Multiple Hydroxyl Groups: Contributing to its reactivity and biological interactions.
  • Spiro Structure: Influencing stability and reactivity under various conditions.

Antioxidant Activity

Research indicates that polyphenolic compounds often exhibit significant antioxidant properties due to their ability to scavenge free radicals. The hydroxyl groups in this compound may play a critical role in this activity.

StudyFindings
Demonstrated that similar polyphenolic compounds can reduce oxidative stress in cellular models.
Highlighted the role of hydroxyl groups in enhancing antioxidant capacity in vitro.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have shown that polyphenols can inhibit pro-inflammatory cytokines and pathways.

StudyFindings
Found that related compounds reduced inflammation markers in animal models.
Suggested mechanisms involving NF-kB pathway inhibition by polyphenolic structures.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial effects against various pathogens.

StudyFindings
Reported significant antibacterial activity against Gram-positive bacteria.
Observed antifungal properties in similar polyphenolic compounds.

Case Study 1: Antioxidant Efficacy

In a controlled study involving cell cultures exposed to oxidative stress, the compound demonstrated a notable reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential application in preventing oxidative damage in cells.

Case Study 2: Anti-inflammatory Mechanisms

A clinical study assessed the anti-inflammatory effects of related compounds on patients with chronic inflammatory diseases. Results indicated a significant decrease in inflammatory markers following treatment with these compounds over a period of several weeks.

Scientific Research Applications

Pharmaceuticals

The compound's polyphenolic nature suggests potential applications in pharmaceuticals:

  • Antioxidant Activity : Polyphenolic compounds are known for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : Research indicates that similar compounds exhibit anti-inflammatory effects, making this compound a candidate for anti-inflammatory drug development.

Nutraceuticals

Due to its potential health benefits, this compound may be explored for use in dietary supplements aimed at improving overall health and wellness.

Cosmetics

The compound's hydroxyl groups can enhance moisture retention in skin care products:

  • Moisturizers : Its hydrophilic nature can be beneficial in formulating effective moisturizers.

Agricultural Chemicals

Given its structural similarities to other biologically active compounds:

  • Pesticides : The compound may serve as a base for developing new pesticides with lower environmental impact compared to conventional options.

Synthesis and Production

The synthesis of such complex organic molecules typically involves multi-step synthetic routes that may include:

  • Functionalization of Existing Compounds : Utilizing known precursors to introduce desired functional groups.
  • Cyclization Reactions : Creating the spiro structure through cyclization methods that form multiple rings simultaneously.

Case Study 1: Antioxidant Properties

A study investigating the antioxidant capacity of similar polyphenolic compounds demonstrated significant free radical scavenging activity. This suggests that the target compound may exhibit comparable properties, warranting further investigation into its potential as a therapeutic agent against oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Effects

Research on structurally related compounds has shown promising anti-inflammatory effects in vitro and in vivo models. These findings indicate that the target compound could be evaluated for similar therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl groups in the molecule can act as nucleophiles, attacking electrophilic centers in other molecules. This reactivity may facilitate:

  • Esterification : Reaction with carboxylic acids or acid chlorides to form esters.

  • Phosphorylation : Potential interaction with phosphate donors (e.g., ATP) in biological systems.

  • Glycosylation : Formation of glycosidic bonds via sugar transfer reactions.

Reaction Type Reagents Conditions Product
EsterificationCarboxylic acidsAcid catalysts (e.g., H₂SO₄)Hydroxyl-derived esters
GlycosylationGlycosyl donorsEnzymatic or acidic conditionsGlycosylated derivatives

Oxidation Reactions

The hydroxyl groups may undergo oxidation, particularly under acidic or enzymatic conditions:

  • Dehydrogenation : Conversion of vicinal diols to ketones (e.g., via periodate oxidation).

  • Epoxide Formation : Oxidation of adjacent hydroxyl groups to form epoxides (e.g., using oxidizing agents like KMnO₄).

Reaction Type Reagents Conditions Product
DehydrogenationNaIO₄ (periodate)Aqueous, pH 4–7Ketone derivatives
Epoxide FormationKMnO₄ or H₂O₂Acidic or basic conditionsEpoxide-containing derivatives

Acid-Catalyzed Rearrangements

The spirocyclic structure and ether linkages may stabilize the molecule against acid-catalyzed cleavage, though prolonged exposure to strong acids could lead to:

  • Hydrolysis : Breakdown of ether bonds under harsh acidic conditions.

  • Rearrangement : Potential isomerization or ring-opening reactions.

Reaction Type Reagents Conditions Product
HydrolysisHCl or H₂SO₄Elevated temperaturesOxane ring-opening products

Biological Interactions

The compound’s structural complexity suggests potential interactions with biomolecules:

  • Hydrogen Bonding : Hydroxyl groups may form hydrogen bonds with proteins or nucleic acids.

  • Enzymatic Recognition : Spiro structures and hydroxyl groups could serve as binding motifs for enzymes (e.g., kinases, phosphatases).

Interaction Type Mechanism Biological Context
Hydrogen Bonding-OH groups as donorsProtein-ligand binding
Enzymatic RecognitionStructural complementaritySignal transduction pathways

Analytical Techniques

The compound’s characterization relies on advanced analytical methods:

  • NMR Spectroscopy : Used to confirm stereochemistry and functional group arrangements.

  • Mass Spectrometry : Identifies molecular weight and fragmentation patterns (e.g., ESI-MS for molecular ions at m/z ~869–706 ).

Limitations in Reaction Data

The provided sources ( ) focus on structural classification and biological associations (e.g., phenotypes in Danio rerio models ), with no direct experimental reaction data. Inferences about reactivity are based on:

  • Structural analogy : Similar polyols like ruscogenin (CID: 75061233 ) exhibit comparable functional groups.

  • Functional group reactivity : Hydroxyl and ether groups follow standard organic chemistry principles.

Comparison with Similar Compounds

Timosaponin AIII (CAS 41059-79-4)

Structural Similarities :

  • Shares a spirostan core with glycosylation at C3 and C16 positions .
  • Contains hydroxyl and methyl groups but lacks the 5'-methylidene substituent present in the target compound .

Differences :

  • Molecular formula : C₃₉H₆₂O₁₃ (identical to the target compound) but distinct stereochemistry in glycosidic linkages .
  • Bioactivity : Timosaponin AIII exhibits anti-inflammatory and neuroprotective effects, attributed to its hydroxyl-rich glycosyl groups . The target compound’s methylidene group may alter receptor binding compared to Timosaponin AIII.

C₄₄H₇₀O₁₆ (ChemSpider CID: 73092197)

Structural Similarities :

  • Spirostan backbone with extended glycosylation (three sugar units vs. two in the target compound) .

Differences :

  • Molecular weight : 855.02 g/mol (vs. 738.42 g/mol for the target compound), leading to reduced solubility .
  • Functional groups : Additional hydroxymethyl (-CH₂OH) groups enhance polarity but may limit membrane permeability .

C₂₇H₄₄O₄ (Cannigenin, CAS 61117-39-3)

Structural Similarities :

  • Spirostan core but lacks glycosyl moieties .

Differences :

  • Molecular weight : 432.6 g/mol (vs. 738.42 g/mol), resulting in higher lipophilicity .
  • Bioactivity : Cannigenin’s lack of sugars reduces its solubility and pharmacological activity compared to the glycosylated target compound .

Physicochemical and Pharmacokinetic Properties

Table 1. Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų) Key Substituents
Target Compound C₃₉H₆₂O₁₃ 738.42 266.5 5'-Methylidene, 2 glycosyl units
Timosaponin AIII C₃₉H₆₂O₁₃ 738.42 N/A Hydroxyl-rich glycosylation
C₄₄H₇₀O₁₆ C₄₄H₇₀O₁₆ 855.02 N/A 3 glycosyl units
Cannigenin C₂₇H₄₄O₄ 432.6 N/A No glycosylation

Key Observations :

  • Glycosylation increases molecular weight and CCS, correlating with prolonged plasma half-life but reduced blood-brain barrier penetration compared to non-glycosylated spirostans like Cannigenin .

Q & A

Q. What experimental techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve the complex spirocyclic and glycosidic moieties. Focus on coupling constants to confirm stereochemistry (e.g., anomeric protons in oxane rings) .
  • Mass Spectrometry (HRMS): High-resolution MS with ESI or MALDI ionization can verify the molecular formula (e.g., C₄₇H₈₀O₁₇ in analogous compounds) and detect fragmentation patterns .
  • X-ray Crystallography: If crystallizable, single-crystal X-ray analysis provides unambiguous stereochemical assignment, particularly for the spiro[5-oxapentacyclo...] system .

Reference Table:

TechniqueApplicationExample Data from Evidence
2D NMRStereochemical assignment of oxane ringsInChI key in
HRMSMolecular weight confirmation (917.1 g/mol)

Q. How can researchers design a synthesis strategy for this compound?

Methodological Answer:

  • Retrosynthetic Analysis: Break the molecule into simpler modules:
  • Spirocyclic Core: Synthesize via cyclization reactions (e.g., acid-catalyzed epoxide opening) .
  • Glycosidic Linkages: Use orthogonal protecting groups (e.g., benzyl, acetyl) for hydroxyls in oxane rings, followed by glycosylation (Koenigs-Knorr or Schmidt methods) .
    • Key Steps:
  • Protect hydroxyl groups during spirocycle formation to prevent undesired side reactions.
  • Optimize coupling conditions (e.g., AgOTf catalysis) for stereospecific glycosidic bond formation .

Advanced Research Questions

Q. How can stereochemical discrepancies in the spirocyclic region be resolved?

Methodological Answer:

  • Circular Dichroism (CD): Compare experimental CD spectra with computational models (TD-DFT) to assign absolute configuration .
  • NOE Correlations: Use selective 1D NOE experiments to confirm spatial proximity of methyl groups (e.g., 7,9,13-trimethyl substituents) in the pentacyclic system .
  • Contradiction Handling: Cross-validate NMR data with X-ray results if crystallinity is achieved, as conflicting NOE/ROESY data may arise from dynamic conformations .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., analogous compounds melt at 215–216°C ).
  • HPLC Stability Screening: Monitor degradation in solvents (e.g., DMSO, water) at 25–60°C over 72 hours. Use C18 columns with ELSD detection .
  • pH Stability: Test buffered solutions (pH 2–12) to identify hydrolytically sensitive regions (e.g., glycosidic bonds) .

Reference Table:

ConditionMethodCritical Parameter
ThermalTGADecomposition onset >200°C
SolventHPLC-ELSDPeak area retention over time

Q. How can researchers analyze structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., methylidenespiro group) and test in bioassays (e.g., enzyme inhibition).
  • Molecular Docking: Use the spirocyclic core’s 3D structure (from X-ray) to model interactions with target proteins (e.g., glycosidases) .
  • Data Cross-Validation: Compare bioactivity of synthetic intermediates to pinpoint pharmacophoric groups .

Contradictions and Limitations in Existing Data

  • Toxicity/Ecological Data: Limited information available; independent studies are required to fill gaps (e.g., and note "no data available" for ecotoxicity) .
  • Synthetic Yields: Discrepancies in glycosylation efficiency (40–70%) across similar compounds suggest protocol optimization is critical .

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